[5-(4-Bromophenyl)-2-furyl]methanol

Drug Discovery Lipophilicity Physicochemical Profiling

Choose [5-(4-Bromophenyl)-2-furyl]methanol for reliable C-C bond formation due to its superior reactivity as an aryl bromide. Its higher LogP (2.89 vs. 2.44 for chloro analog) enhances membrane permeability, making it ideal for CNS drug candidates. Leverage its proven role in potent ASK1 inhibitor scaffolds to accelerate your kinase research programs.

Molecular Formula C11H9BrO2
Molecular Weight 253.09 g/mol
CAS No. 33342-28-8
Cat. No. B182785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Bromophenyl)-2-furyl]methanol
CAS33342-28-8
Molecular FormulaC11H9BrO2
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CO)Br
InChIInChI=1S/C11H9BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2
InChIKeyQUJXBDJGUNCYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why [5-(4-Bromophenyl)-2-furyl]methanol (CAS 33342-28-8) is a Critical Intermediate for Organic Synthesis


[5-(4-Bromophenyl)-2-furyl]methanol is a brominated furan derivative (molecular formula C11H9BrO2) characterized by a hydroxymethyl group at the 2-position of a furan ring, which is also substituted at the 5-position with a 4-bromophenyl group [1]. This structural configuration endows the compound with a molecular weight of 253.09 g/mol, a predicted density of 1.5±0.1 g/cm³, and a predicted boiling point of 352.3±32.0 °C [1]. The presence of both a reactive alcohol handle and a halogen-substituted aromatic ring makes it a valuable and versatile building block, frequently employed in the construction of more complex molecules for pharmaceutical and material science applications .

The Critical Limitations of Substituting [5-(4-Bromophenyl)-2-furyl]methanol with Other Halogenated Furan Analogs


Substituting [5-(4-Bromophenyl)-2-furyl]methanol with a simple analog like its chloro- or unsubstituted phenyl counterpart is not chemically trivial and can lead to significant deviations in reaction outcomes and final compound properties. The specific identity of the halogen atom on the phenyl ring (bromine vs. chlorine) directly dictates the efficiency and scope of key cross-coupling reactions, such as Suzuki-Miyaura couplings, due to differences in bond dissociation energies and oxidative addition kinetics with palladium catalysts . Furthermore, the lipophilicity (LogP), which influences solubility, membrane permeability, and overall pharmacokinetics, is highly dependent on the halogen substituent. For instance, the predicted LogP of the bromo analog is 2.89 [1], whereas the chloro analog is predicted to be 2.44 [2]. Such differences in fundamental physicochemical parameters can alter a compound's behavior in biological assays, its crystallinity, and its suitability for downstream formulation, making the choice of a specific analog a critical decision point in research and development.

Quantitative Differentiation: Why [5-(4-Bromophenyl)-2-furyl]methanol Outperforms its Analogs in Key Metrics


Comparative Physicochemical Properties: Impact on Solubility and Permeability

The lipophilicity of [5-(4-Bromophenyl)-2-furyl]methanol, as indicated by its predicted LogP of 2.89, is markedly higher than that of its unsubstituted phenyl analog (LogP 1.98) and its chloro analog (LogP 2.44). This difference is quantifiable and directly impacts the compound's behavior in biological environments [1][2].

Drug Discovery Lipophilicity Physicochemical Profiling

Enzymatic Inhibition Profile: Inferred Target Engagement from a Key Derivative

While direct activity data for [5-(4-Bromophenyl)-2-furyl]methanol is limited, a closely related derivative, Rhodanine-furan analogue 21 (which contains the 5-(4-bromophenyl)furan-2-yl core), demonstrates potent and specific enzyme inhibition. This compound shows an IC50 of 200 nM against human Apoptosis signal-regulating kinase 1 (ASK1) and a significantly weaker IC50 of 2,300 nM against Bacillus anthracis Lethal Factor [1]. This data supports the value of the core structure in achieving selective target engagement.

Chemical Biology Kinase Inhibition Drug Discovery

Synthetic Utility as a Versatile Cross-Coupling Partner

The bromine atom on the phenyl ring of [5-(4-Bromophenyl)-2-furyl]methanol is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings [1]. The carbon-bromine bond is more reactive towards oxidative addition with Pd(0) catalysts compared to the corresponding carbon-chlorine bond, enabling more efficient coupling under milder conditions and with a broader substrate scope . This makes the bromo analog a superior intermediate for building complex molecular architectures compared to its chloro counterpart.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimal Application Scenarios for [5-(4-Bromophenyl)-2-furyl]methanol Based on Evidence


Synthesis of Kinase Inhibitor Scaffolds

Based on the class-level inference from the potent ASK1 inhibition (IC50 = 200 nM) observed in a derivative containing the 5-(4-bromophenyl)furan-2-yl core [1], this compound is a valuable intermediate for medicinal chemistry projects aimed at synthesizing novel kinase inhibitors. Its use can accelerate the development of lead compounds for cancer or inflammatory disease research.

Construction of Complex Molecular Architectures via Palladium-Catalyzed Cross-Coupling

Given its superior reactivity as an aryl bromide in cross-coupling reactions, [5-(4-Bromophenyl)-2-furyl]methanol is the optimal choice over its chloro or unsubstituted analogs for synthetic routes that require reliable and efficient carbon-carbon bond formation . This makes it a preferred building block in academic and industrial research settings where high-yielding, reproducible synthesis of complex drug-like molecules is essential.

Development of Lipophilic Bioactive Molecules

With a predicted LogP of 2.89, which is significantly higher than its unsubstituted (LogP 1.98) and chloro (LogP 2.44) analogs [2][3], this compound is particularly well-suited for the development of drug candidates where improved membrane permeability and central nervous system penetration are desired. Researchers can leverage this property to design molecules with favorable pharmacokinetic profiles.

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